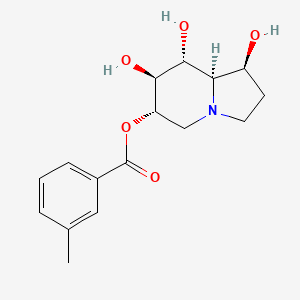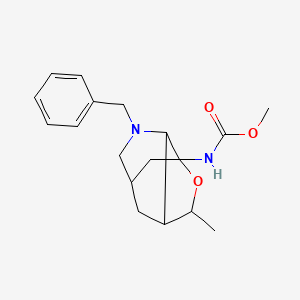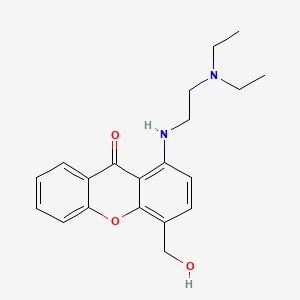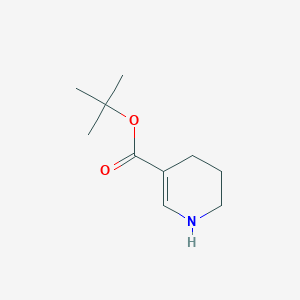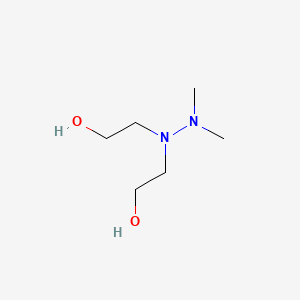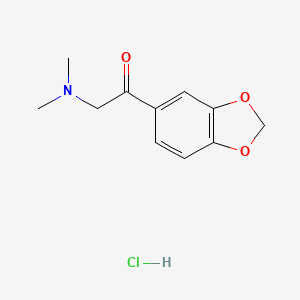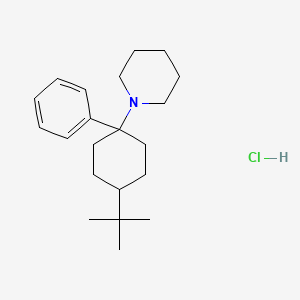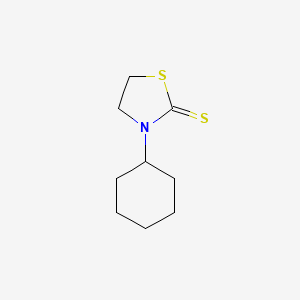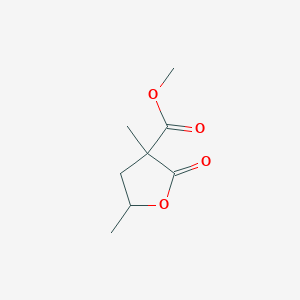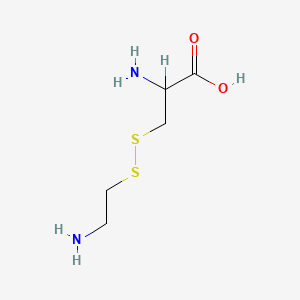
9,10-Bis(4-ethoxyphenyl)-9,10-dihydrophenanthrene-9,10-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 30882: is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological research and has been studied for its effects on cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NSC 30882 involves multiple steps, typically starting with the preparation of the core structure followed by functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the core structure: This step involves the construction of the main chemical framework of NSC 30882.
Functionalization: Various functional groups are introduced to the core structure to achieve the desired chemical properties.
Industrial Production Methods: Industrial production of NSC 30882 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch processing: Conducting the reactions in large reactors with controlled temperature and pressure.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: NSC 30882 can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
NSC 30882 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: Investigated for its effects on cellular processes, including cell signaling and metabolism.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research where it may act as an inhibitor of specific cellular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of NSC 30882 involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or proteins, thereby affecting cellular pathways and processes. The exact molecular targets and pathways can vary depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
NSC 30882 can be compared with other similar compounds to highlight its uniqueness:
NSC 706744: Another compound studied for its anticancer properties, but with different molecular targets.
NSC 725776 (Indimitecan): Known for its stability and prolonged action compared to NSC 30882.
NSC 724998 (Indotecan): Exhibits different genomic targeting and is less susceptible to drug resistance mechanisms.
Eigenschaften
CAS-Nummer |
7249-27-6 |
|---|---|
Molekularformel |
C30H28O4 |
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
9,10-bis(4-ethoxyphenyl)phenanthrene-9,10-diol |
InChI |
InChI=1S/C30H28O4/c1-3-33-23-17-13-21(14-18-23)29(31)27-11-7-5-9-25(27)26-10-6-8-12-28(26)30(29,32)22-15-19-24(20-16-22)34-4-2/h5-20,31-32H,3-4H2,1-2H3 |
InChI-Schlüssel |
BWBGCCNQWGQCPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C4C2(C5=CC=C(C=C5)OCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B12805863.png)

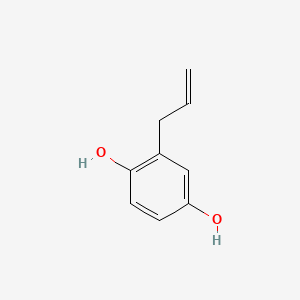
![(2S,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12805901.png)
